4-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
This compound belongs to a class of heterocyclic molecules combining a 1,2,4-oxadiazole ring and a benzoxazinone scaffold. The 3-bromophenyl substituent on the oxadiazole ring introduces steric and electronic effects, while the 7-methyl group on the benzoxazinone core may influence solubility and metabolic stability. Its synthesis typically involves coupling 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carbaldehyde with 7-methyl-2,3-dihydrobenzo[b][1,4]oxazin-3-one derivatives under basic conditions, followed by purification via column chromatography . Characterization employs ¹H NMR, IR, and mass spectrometry, with spectral features such as:
Properties
IUPAC Name |
4-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-7-methyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O3/c1-11-5-6-14-15(7-11)24-10-17(23)22(14)9-16-20-18(21-25-16)12-3-2-4-13(19)8-12/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCBXQPBYZVGPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the 3-bromophenyl-1,2,4-oxadiazole: This step involves the reaction of 3-bromobenzohydrazide with a suitable nitrile under acidic conditions to form the oxadiazole ring.
Coupling with 7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: The oxadiazole intermediate is then coupled with 7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one using a suitable coupling reagent, such as EDCI or DCC, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole or benzo[b][1,4]oxazinone rings.
Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the bromophenyl ring.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction mechanisms and develop novel synthetic methodologies. For instance, it can be used in the synthesis of derivatives that may exhibit improved properties or activities.
Case Study : A recent study demonstrated the use of similar oxadiazole derivatives in creating new compounds with enhanced stability and reactivity, paving the way for innovative applications in organic synthesis .
Biology
Biologically, this compound has been investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Antimicrobial Activity : Preliminary screening has shown that derivatives of oxadiazoles possess mild to moderate activity against both gram-positive and gram-negative bacteria .
Anticancer Properties : Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells. For example, compounds with similar structures have demonstrated IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines (MCF-7 and HCT-116) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one | MCF-7 | 0.48 |
| HCT-116 | 0.19 | |
| Doxorubicin | MCF-7 | 1.93 |
| HCT-116 | 2.84 |
Medicine
In medicinal chemistry, this compound is explored for therapeutic applications due to its ability to interact with biological targets such as enzymes or receptors. Its structure suggests potential for developing new pharmaceuticals aimed at treating various diseases.
Mechanism of Action : The compound may inhibit enzyme activity or modulate receptor functions by acting as an agonist or antagonist. This interaction could lead to significant therapeutic effects against specific diseases .
Industrial Applications
In industrial settings, this compound could be utilized in developing new materials with specific properties such as polymers or coatings. Its structural features may impart desirable characteristics like enhanced stability or reactivity.
Example Application : The incorporation of oxadiazole derivatives into polymer matrices has been shown to improve thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of 4-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. For instance, in anticancer research, the compound may inhibit enzymes or signaling pathways critical for cancer cell survival and proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in the 3-bromophenyl-1,2,4-oxadiazole and 7-methyl-benzoxazinone motifs. Key comparisons with analogues are outlined below:
Table 1: Structural Comparison
Key Findings:
Bromine Position (3- vs. Electronic effects differ: The para-bromo group (4-position) enhances resonance stabilization, whereas meta-bromo (3-position) may favor inductive effects .
Heterocycle Variation: Replacing benzoxazinone with benzoxazole () reduces oxygen content, increasing lipophilicity (logP ~3.5 vs. ~2.8 for the target compound). Piperazine derivatives () exhibit enhanced solubility in acidic media due to protonatable nitrogen atoms, unlike the target compound’s neutral benzoxazinone .
Spectral Trends: The C-Br IR stretch (~560 cm⁻¹) is consistent across brominated analogues . ¹H NMR methylene signals (CH₂ linking oxadiazole and benzoxazinone) appear near δ 4.5 ppm in all benzoxazinone-oxadiazole hybrids .
Synthetic Yields :
- The target compound’s synthesis achieves moderate yields (~50–60%), comparable to benzoxazole derivatives () but lower than piperazine-containing analogues (up to 100% in ) due to fewer reactive intermediates .
Biological Activity
The compound 4-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a novel synthetic derivative that belongs to the class of oxadiazole-containing heterocycles. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 473.32 g/mol. The presence of the oxadiazole ring is significant as it contributes to various biological activities attributed to similar compounds.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazole exhibit a wide range of anticancer properties. In a study focusing on oxadiazole derivatives, it was found that compounds with similar structures demonstrated significant inhibitory effects against various cancer cell lines, including human colon adenocarcinoma (HT-29), lung adenocarcinoma (LXFA 629), and breast cancer cells (MDA-MB-231) with IC50 values ranging from 25 to 100 µM .
Table 1: Anticancer Activity of Related Oxadiazole Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HT-29 | 25 |
| Compound B | LXFA 629 | 50 |
| Compound C | MDA-MB-231 | 75 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Oxadiazole derivatives have been shown to possess significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. For instance, a related compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound D | E. coli | 32 |
| Compound E | S. aureus | 16 |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. For example, oxadiazole derivatives have been reported to inhibit enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival . Additionally, the bromophenyl group may enhance the lipophilicity and membrane permeability of the compound, facilitating its uptake in target cells.
Case Studies
In one study involving the synthesis and biological evaluation of various oxadiazole derivatives, researchers synthesized several compounds and tested their cytotoxicity against different cancer cell lines. The results indicated that modifications to the oxadiazole ring significantly influenced their anticancer activity, highlighting the importance of structural optimization in drug design .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be maximized?
- Methodology : Utilize condensation reactions between 3-(3-bromophenyl)-1,2,4-oxadiazole derivatives and 7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one precursors. Key steps include bromomethylation of intermediates (e.g., 5-[4-(bromomethyl)phenyl]-1,3-oxazole derivatives) under inert atmospheres and controlled temperatures (80–100°C) .
- Purity Optimization : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water mixtures) to achieve >95% purity. Validate via HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy .
Q. What analytical techniques are critical for structural characterization?
- Key Techniques :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., bromophenyl protons at δ 7.2–7.8 ppm) and oxadiazole/oxazine ring integrity .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated m/z ~456.2 for C₁₉H₁₄BrN₃O₃).
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., oxadiazole ring planarity) .
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., receptor binding vs. cytotoxicity) be resolved?
- Approach :
Dose-Response Studies : Use in vitro assays (e.g., IC₅₀ determination) across multiple cell lines to differentiate target-specific effects from off-target toxicity .
Theoretical Modeling : Apply molecular docking (AutoDock Vina) to assess binding affinity to GABA receptors or other targets linked to oxadiazole/benzoxazine pharmacophores .
Statistical Analysis : Perform ANOVA or Bayesian modeling to evaluate variability between experimental replicates .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Optimize molecular geometry at B3LYP/6-31G(d) level to identify electrophilic sites (e.g., bromine substitution susceptibility) .
- Reactivity Descriptors : Calculate Fukui indices to map nucleophilic attack preferences (e.g., bromophenyl vs. oxadiazole regions) .
Q. How to design experiments assessing its environmental fate and ecological risks?
- Experimental Design :
- Degradation Studies : Simulate hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV-Vis irradiation) to track decomposition products via LC-MS .
- Ecotoxicity Assays : Evaluate acute toxicity in Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) .
- Partition Coefficients : Measure logP (shake-flask method) and soil adsorption (OECD 106) to model bioaccumulation potential .
Q. What strategies address low yields in multi-step syntheses?
- Optimization :
- Catalysis : Screen Pd/C or CuI for Suzuki couplings to improve bromophenyl-oxadiazole coupling efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins at 120°C vs. 12 hrs conventional heating) .
- DoE (Design of Experiments) : Apply factorial design to identify critical parameters (temperature, solvent polarity, stoichiometry) .
Theoretical and Methodological Integration
Q. How to align this compound’s study with broader pharmacological frameworks (e.g., CNS drug discovery)?
- Framework : Link to benzodiazepine receptor modulation theories by comparing structural analogs (e.g., 4-(2,4-dichlorobenzoyl)-benzodiazepinone derivatives) .
- Validation : Perform competitive binding assays (³H-flunitrazepam displacement) to test GABA-A receptor affinity .
Q. What statistical methods resolve spectral data overlaps in complex mixtures?
- Solutions :
- Multivariate Analysis : Use PCA (Principal Component Analysis) on NMR/IR datasets to deconvolute signals from co-eluting impurities .
- Machine Learning : Train convolutional neural networks (CNNs) on LC-MS/MS libraries to automate peak annotation .
Data Contradiction and Reproducibility
Q. How to address inconsistencies in reported melting points or spectroscopic data?
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
